17beta-Dihydroequilenin-4,16,16-d3
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Overview
Description
17beta-Dihydroequilenin-4,16,16-d3: is a deuterium-labeled compound, specifically a stable isotope of 17beta-Dihydroequilenin. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research for tracing and quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Dihydroequilenin-4,16,16-d3 involves the incorporation of deuterium into the parent compound, 17beta-Dihydroequilenin. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of deuterium-labeled compounds like this compound involves large-scale synthesis using deuterated raw materials. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to meet research-grade standards.
Chemical Reactions Analysis
Types of Reactions: 17beta-Dihydroequilenin-4,16,16-d3 can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction to form reduced derivatives using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 17beta-Dihydroequilenin-4,16,16-d3 is used as a tracer in reaction mechanisms and kinetic studies. Its deuterium labeling allows for precise tracking of molecular transformations .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions. Deuterium labeling helps in understanding the metabolic fate of drugs and other bioactive molecules.
Medicine: In medicine, this compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of drugs. It aids in the development of safer and more effective therapeutic agents.
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes. Its stable isotope labeling provides valuable insights into reaction mechanisms and process optimization.
Mechanism of Action
The mechanism of action of 17beta-Dihydroequilenin-4,16,16-d3 involves its role as a tracer in various biochemical and chemical processes. The deuterium atoms in the compound allow for precise tracking of molecular interactions and transformations. This helps in elucidating the molecular targets and pathways involved in these processes .
Comparison with Similar Compounds
17beta-Dihydroequilenin: The parent compound without deuterium labeling.
17alpha-Dihydroequilenin: An isomer with different stereochemistry.
Equilenin: A related compound with a similar structure but different functional groups.
Uniqueness: 17beta-Dihydroequilenin-4,16,16-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in various studies, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C18H20O2 |
---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
(17S)-4,16,16-trideuterio-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16?,17-,18?/m0/s1/i7D2,10D |
InChI Key |
RYWZPRVUQHMJFF-XBLPQWITSA-N |
Isomeric SMILES |
[2H]C1=C(C=CC2=C1C=CC3=C2CCC4(C3CC([C@@H]4O)([2H])[2H])C)O |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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